molecular formula C21H24FN5O3 B11505035 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11505035
M. Wt: 413.4 g/mol
InChI Key: PMJLBPADBGLKAW-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenyl, tetrazole, and acetamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Phenyl Intermediate: The 3,4-diethoxyphenyl group is synthesized through the ethylation of a phenol derivative.

    Tetrazole Formation: The 4-fluorophenyl group is reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Coupling Reaction: The phenyl and tetrazole intermediates are coupled using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Properties

Molecular Formula

C21H24FN5O3

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C21H24FN5O3/c1-3-29-18-10-5-15(13-19(18)30-4-2)11-12-23-20(28)14-27-25-21(24-26-27)16-6-8-17(22)9-7-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,28)

InChI Key

PMJLBPADBGLKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)OCC

Origin of Product

United States

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